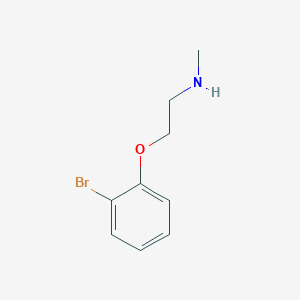![molecular formula C13H13ClFN B1341883 [4-(4-氟苯基)苯基]甲胺盐酸盐 CAS No. 518357-40-9](/img/structure/B1341883.png)
[4-(4-氟苯基)苯基]甲胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride” is a chemical compound with the CAS Number: 451503-41-6 . It has a molecular weight of 237.7 and its IUPAC name is N-benzyl-4-fluoroaniline hydrochloride . The compound is typically used for research purposes .
Molecular Structure Analysis
The molecular formula of “[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride” is C13H13ClFN . The InChI code is 1S/C13H12FN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H .Physical And Chemical Properties Analysis
“[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride” is a solid at room temperature .科学研究应用
合成与表征:
- 氟西汀盐酸盐是一种由苯乙酮、甲胺盐酸盐和多聚甲醛合成的化合物,其通过核磁共振和质谱表征。此过程涉及一种与本化合物相似的化合物,突出了其在复杂分子合成中的应用 (周雪琴,2008)。
- 一项关于氟林坦及其异构体的研究,其衍生自类似于“[4-(4-氟苯基)苯基]甲胺盐酸盐”的模板,涉及使用各种技术进行合成和全面的分析表征,强调了其在分析化学中的重要性 (M. Dybek 等,2019)。
衍生物开发与分析:
- 新型氯胺酮衍生物的开发,包括一种衍生自类似氟苯腈化合物的衍生物,使用了多步合成并对衍生物进行了表征,以用于潜在的医学应用 (A. Moghimi 等,2014)。
- 另一项研究合成了并分析了 MPTP 的神经毒性类似物,其中包含与“[4-(4-氟苯基)苯基]甲胺盐酸盐”在结构上相关的元素。这项研究有助于了解神经毒性并开发放射性药物 (M. Berridge 等,1993)。
药理学应用:
- 在药理学领域,结构上类似于“[4-(4-氟苯基)苯基]甲胺盐酸盐”的化合物已被探索作为神经激肽-1 受体拮抗剂,在恶心和抑郁等疾病的临床前测试中显示出有效性 (T. Harrison 等,2001)。
化学分析和反应性研究:
- 该化合物已参与化学分析研究,例如使用胶束液相色谱法分析降解产物存在下的氟桂利嗪 (D. El-Sherbiny 等,2005)。
- 其衍生物也已用于研究酶催化的反应和抑制,为生物化学和药理学做出贡献 (K. Tipton 等,1983)。
安全和危害
作用机制
Target of Action
The primary target of 4-(4-Fluorophenyl)phenylmethylamine hydrochloride, also known as 4-(4-FLUOROPHENYLBENZYLAMINE HCL, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes .
Mode of Action
It is known to interact with its target, trypsin-1 . The specific interaction and the resulting changes are yet to be elucidated.
生化分析
Biochemical Properties
[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The interaction between [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride and proteases is primarily based on the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can be useful in studying the function of specific proteases and their role in various biological processes.
Cellular Effects
The effects of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For example, [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit receptors by binding to their ligand-binding domains, thereby modulating downstream signaling pathways. These interactions can lead to changes in gene expression, further influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can change over time due to factors such as stability and degradation . This compound is relatively stable when stored at low temperatures (0-8°C), but it can degrade over time when exposed to higher temperatures or light . Long-term studies have shown that [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to increased inhibition of protease activity, resulting in more significant changes in protein turnover and cellular metabolism.
Dosage Effects in Animal Models
The effects of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride vary with different dosages in animal models . At low doses, this compound can have minimal effects on cellular function, while higher doses can lead to more pronounced changes. For example, low doses of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride may only slightly inhibit protease activity, whereas higher doses can result in significant inhibition, leading to alterations in protein turnover and cellular metabolism. Additionally, high doses of this compound can have toxic or adverse effects, such as inducing oxidative stress or apoptosis in certain cell types.
Metabolic Pathways
[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. For instance, [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can inhibit the activity of hexokinase, an enzyme that catalyzes the first step of glycolysis, thereby reducing the overall rate of glucose metabolism. Additionally, this compound can interact with cofactors such as NAD+ and FAD, influencing their availability and utilization in metabolic reactions.
Transport and Distribution
The transport and distribution of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, involving transporters such as the organic cation transporter (OCT) family. Once inside the cell, [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can bind to various intracellular proteins, influencing its localization and accumulation. For example, this compound can bind to cytosolic proteins, leading to its accumulation in the cytoplasm, or it can be transported to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism.
Subcellular Localization
The subcellular localization of [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride is crucial for its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, [4-(4-Fluorophenyl)phenyl]methylamine hydrochloride can be targeted to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and metabolism. Additionally, this compound can undergo post-translational modifications, such as phosphorylation or ubiquitination, which can affect its localization and stability within the cell.
属性
IUPAC Name |
[4-(4-fluorophenyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11;/h1-8H,9,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUWYHXAARRMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
518357-40-9 |
Source


|
| Record name | [1,1′-Biphenyl]-4-methanamine, 4′-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=518357-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

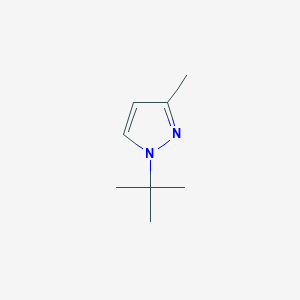

![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

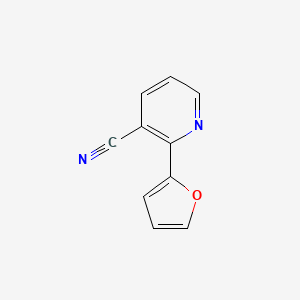



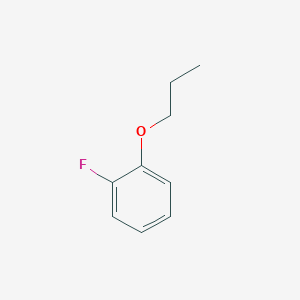
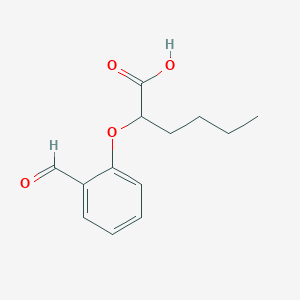
![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)
![2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1341837.png)
